molecular formula C14H18ClN B2404338 1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287282-71-5

1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2404338
CAS No.: 2287282-71-5
M. Wt: 235.76
InChI Key: NLAQJQZNMQUHPI-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[111]pentanyl]-N-methylmethanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

The synthesis of 1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of a to form the bicyclo[1.1.1]pentane structure.

    Introduction of the 2-chloro-4-methylphenyl group: This step can be achieved through a Friedel-Crafts alkylation reaction.

    N-methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The unique bicyclo[1.1.1]pentane structure imparts interesting physical properties, making it a candidate for the development of novel materials.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can be compared with similar compounds such as:

    1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    [3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: This compound differs by having a hydroxyl group instead of an amine group.

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

1-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN/c1-10-3-4-11(12(15)5-10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAQJQZNMQUHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)CNC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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